molecular formula C12H15BrO3 B3315388 2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene CAS No. 951892-99-2

2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene

Cat. No.: B3315388
CAS No.: 951892-99-2
M. Wt: 287.15 g/mol
InChI Key: PUQZWNKKMPFZCU-UHFFFAOYSA-N
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Description

2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene is a brominated allyl derivative featuring a 3,4,5-trimethoxyphenyl substituent. The compound is structurally characterized by a propenyl chain with a bromine atom at the 2-position and a trimethoxyphenyl group at the 3-position. The bromine substituent may enhance electrophilicity, influencing reactivity in substitution reactions or interactions with biological targets .

Properties

IUPAC Name

5-(2-bromoprop-2-enyl)-1,2,3-trimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-7H,1,5H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQZWNKKMPFZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene typically involves the bromination of 3-(3,4,5-trimethoxyphenyl)-1-propene. One common method is the use of bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes.

    Reduction Reactions: The double bond in the propene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or potassium permanganate are used under mild conditions to achieve selective oxidation.

    Reduction Reactions: Hydrogenation reactions using palladium on carbon as a catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include epoxides, aldehydes, and carboxylic acids.

    Reduction Reactions: The major product is the corresponding alkane.

Scientific Research Applications

2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene involves its interaction with various molecular targets. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the trimethoxyphenyl group play crucial roles in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trimethoxyphenyl Groups

Compounds bearing the 3,4,5-trimethoxyphenyl group are frequently associated with tubulin polymerization inhibition and anticancer activity. Key examples include:

Compound Name Structure Differences vs. Target Compound Biological Activity (GI₅₀ or IC₅₀) Key Reference
Elemicin (3-(3,4,5-trimethoxyphenyl)-1-propene) Lacks bromine at 2-position Not explicitly reported; precursor for bioactive derivatives
Benzothiophene acrylonitrile derivatives (e.g., Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile) Acrylonitrile backbone instead of propenyl chain; additional benzothiophene group GI₅₀ < 10 nM against cancer cell lines
(E)-1-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Chalcone (propenone) backbone; bromine on phenyl ring vs. propenyl chain Anticancer activity (specific data not provided)
2-(3,4-Methylenedioxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-4,5,6-trimethoxyindanone Indanone core with multiple methoxy groups Potent tubulin inhibition; safe up to 300 mg/kg in mice

Key Observations :

  • The 3,4,5-trimethoxyphenyl group is critical for bioactivity across analogs, likely due to its electron-donating properties and ability to mimic natural tubulin-binding motifs .
  • Backbone modifications (e.g., acrylonitrile, chalcone) significantly alter pharmacological profiles. For instance, chalcones often exhibit stronger π-π stacking interactions with biological targets due to their conjugated carbonyl systems .
Brominated Propenyl Derivatives

Bromine position and aryl substituents influence physicochemical and biological properties:

Compound Name Aryl Substituent Molecular Formula Key Properties
2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene 3,4,5-Trimethoxyphenyl C₁₂H₁₅BrO₃ High polarity due to methoxy groups; potential anticancer activity inferred from analogs
2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene 2,4,6-Trimethylphenyl C₁₂H₁₅Br Lower polarity (methyl groups); no reported bioactivity
2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene 2,5-Dimethoxyphenyl C₁₁H₁₃BrO₂ Intermediate polarity; structural flexibility for derivatization

Key Observations :

  • Methoxy vs.
  • Bromine Position : Bromine at the 2-position in propenyl derivatives may enhance susceptibility to nucleophilic attack, making these compounds useful intermediates in Suzuki coupling or other cross-coupling reactions .

Biological Activity

2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial, antifungal, anti-inflammatory, and anticancer effects.

The compound belongs to the class of chalcones, which are known for their diverse biological activities. Chalcones typically exhibit a range of pharmacological effects due to their ability to interact with various biological targets.

Antibacterial Activity

Research indicates that chalcone derivatives, including 2-bromo compounds, demonstrate substantial antibacterial activity. For instance:

  • Gram-positive bacteria : The compound has shown effectiveness against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1–2 µg/mL against these pathogens.
  • Gram-negative bacteria : Although generally less susceptible than Gram-positive bacteria, some derivatives exhibit MIC values between 2–8 µg/mL against Escherichia coli and Salmonella enterica .

Table 1 summarizes the antibacterial activity of various chalcone derivatives:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus1–2
This compoundEnterococcus faecalis1–2
This compoundEscherichia coli2–8
This compoundSalmonella enterica2–8

Antifungal Activity

In addition to antibacterial properties, studies have indicated that this compound may also possess antifungal activity. The mechanism appears to involve disruption of fungal cell walls and inhibition of key metabolic pathways.

Anticancer Properties

The anticancer potential of 2-bromo chalcones has been highlighted in various studies:

  • Selective Toxicity : Research shows that compounds like this compound exhibit selective toxicity towards malignant cells over normal cells. For instance, in human HL-60 leukemia cells, the compound induced apoptosis and activated caspase-3 pathways .
  • Mechanism of Action : The ability to induce apoptosis suggests that the compound may interfere with cellular signaling pathways critical for cancer cell survival.

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Chalcone Derivatives : A study demonstrated that chalcone derivatives could reverse multidrug resistance (MDR) in cancer cells. For example, a derivative was found to be significantly more potent than verapamil in reversing MDR .
  • In Vivo Studies : Animal models have shown promising results where treatment with chalcone derivatives led to reduced tumor growth and improved survival rates compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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